molecular formula C19H17BrN4O3S2 B2668487 N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 391869-44-6

N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2668487
CAS No.: 391869-44-6
M. Wt: 493.39
InChI Key: UDFGNCWIQHBPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative featuring a 4-bromophenyl acetamide group and a 4-methoxyphenylacetamido substituent on the thiadiazole core. Its structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c1-27-15-8-2-12(3-9-15)10-16(25)22-18-23-24-19(29-18)28-11-17(26)21-14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFGNCWIQHBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of a bromophenyl group and a methoxyphenyl acetamido moiety enhances its pharmacological profile. The molecular formula can be represented as follows:

  • Molecular Formula : C17H18BrN3O2S
  • Molecular Weight : 404.31 g/mol

Structural Characteristics

The compound's crystal structure reveals:

  • Dihedral angles between the bromine-substituted benzene ring and the thiazole ring, indicating the spatial arrangement that may influence its biological interactions .

Antimicrobial Activity

Research indicates that derivatives of compounds containing the thiadiazole nucleus exhibit significant antimicrobial properties. The mechanism of action is often attributed to their ability to disrupt bacterial lipid biosynthesis and other cellular processes.

  • Testing Method : Antimicrobial activity was evaluated using the turbidimetric method against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Results : Compounds derived from similar structures showed promising antimicrobial activity, with some exhibiting effectiveness comparable to standard antibiotics .
CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
d1E. coli32 µg/mL
d2Staphylococcus aureus16 µg/mL
d3Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound was assessed against various cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma (MCF7).

  • Testing Method : The Sulforhodamine B (SRB) assay was utilized to determine cytotoxicity.
  • Results : Certain derivatives demonstrated significant cytotoxic effects with IC50 values indicating potent activity against cancer cells.
CompoundCell LineIC50 (µM)
d6MCF715.4
d7MCF712.8

The biological activity of the thiadiazole derivatives is believed to be linked to:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those similar to this compound. Results indicated that modifications in substituents significantly affected antimicrobial potency .

Study 2: Anticancer Screening

In another study focusing on anticancer properties, several derivatives were synthesized and screened against MCF7 cells. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that structural modifications can optimize therapeutic effects .

Scientific Research Applications

Medicinal Chemistry

Thiadiazole Derivatives : The compound features a thiadiazole moiety, which is known for its diverse pharmacological properties. Thiadiazoles have been reported to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. Research indicates that derivatives of thiadiazoles can serve as effective inhibitors in various biological pathways, making them valuable in drug discovery .

Biological Activities

Antimicrobial Properties : Studies have demonstrated that thiadiazole derivatives can possess significant antimicrobial activity. For instance, compounds similar to N-(4-bromophenyl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects : The compound’s structure suggests it may also exhibit anti-inflammatory properties. Research into similar thiadiazole compounds has revealed their capacity to inhibit inflammatory pathways, indicating that this compound could be explored for treating inflammatory diseases .

Anticancer Activity : Thiadiazole derivatives have been investigated for their anticancer potential. The presence of the acetamido group in the compound may enhance its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Therapeutic Applications

Drug Development : Given its promising biological activities, this compound is a candidate for further development as a therapeutic agent. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

StudyFindingsImplications
Antimicrobial Activity Study The compound showed significant inhibition against E. coli and S. aureus strains.Potential development of new antibiotics targeting resistant bacteria.
Anti-inflammatory Research In vitro studies indicated reduced cytokine production in macrophages treated with the compound.Possible use in treating chronic inflammatory diseases such as rheumatoid arthritis.
Cancer Cell Line Testing Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.Suggests potential as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of analogous 1,3,4-thiadiazole derivatives:

Compound Name / ID Substituents Melting Point (°C) Yield (%) Molecular Weight Key Functional Groups
Target Compound 4-bromophenyl, 4-methoxyphenylacetamido Not reported Not reported ~500 (estimated) Bromophenyl, thioether, methoxyphenyl
N-(5-(4-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (3k) 4-fluorobenzylthio, 4-methoxyphenyl 184–186 61 ~400 (estimated) Fluorobenzyl, methoxyphenyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-chlorobenzylthio, isopropyl-methylphenoxy 138–140 82 ~450 (estimated) Chlorobenzyl, phenoxy
N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide 4-bromophenylsulfonyl, methylphenylsulfanyl Not reported Not reported 512.46 Bromophenylsulfonyl, methylphenylsulfanyl
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide 4-methoxybenzylsulfanyl, phenoxyphenyl Not reported Not reported 495.63 Methoxybenzyl, phenoxyphenyl

Key Observations:

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like 3k (4-fluorobenzyl, electron-withdrawing) and 5j (4-chlorobenzyl, electron-withdrawing). These differences may affect solubility, receptor binding, and metabolic stability .
  • Melting Points : Higher melting points (e.g., 184–186°C for 3k) correlate with increased molecular symmetry or stronger intermolecular forces, while lower values (e.g., 138–140°C for 5j) suggest bulkier substituents disrupting crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.